molecular formula C16H19KN2O9S2 B12374867 Glucobrassicin (potassium)

Glucobrassicin (potassium)

Cat. No.: B12374867
M. Wt: 486.6 g/mol
InChI Key: NSURXWDIGUNLJB-AGVSWHMJSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of glucobrassicin begins with tryptophan, which is produced through several steps from the shikimic acid pathway compound, chorismic acid . The synthetic route involves the conversion of tryptophan to indole-3-acetaldoxime, followed by several enzymatic steps leading to the formation of glucobrassicin.

Industrial Production Methods: Industrial production of glucobrassicin (potassium) typically involves the extraction from cruciferous plants. High-performance liquid chromatography (HPLC) is commonly used for the identification and quantification of glucobrassicin in plant tissues . Near-infrared reflectance spectroscopy (NIRS) paired with partial least squares regression (PLSR) is also being explored as a rapid, nondestructive method for quantifying glucobrassicin concentrations in plant tissues .

Properties

Molecular Formula

C16H19KN2O9S2

Molecular Weight

486.6 g/mol

IUPAC Name

potassium;[(Z)-[2-(1H-indol-3-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate

InChI

InChI=1S/C16H20N2O9S2.K/c19-7-11-13(20)14(21)15(22)16(26-11)28-12(18-27-29(23,24)25)5-8-6-17-10-4-2-1-3-9(8)10;/h1-4,6,11,13-17,19-22H,5,7H2,(H,23,24,25);/q;+1/p-1/b18-12-;/t11-,13-,14+,15-,16+;/m1./s1

InChI Key

NSURXWDIGUNLJB-AGVSWHMJSA-M

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C/C(=N/OS(=O)(=O)[O-])/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.[K+]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.